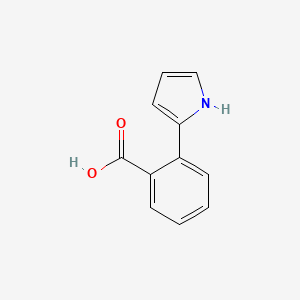
2-(1H-pyrrol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1H-pirrol-2-il)benzoico es un compuesto orgánico que presenta un anillo de pirrol unido a una parte de ácido benzoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(1H-pirrol-2-il)benzoico se puede lograr a través de varios métodos. Un enfoque común implica la condensación de un benzaldehído sustituido con pirrol en presencia de un catalizador ácido, seguido de oxidación para formar el derivado del ácido benzoico . Otro método incluye la reacción de acoplamiento de Suzuki-Miyaura, que implica el acoplamiento cruzado de un derivado de ácido borónico con un pirrol halogenado bajo catálisis de paladio .
Métodos de producción industrial
La producción industrial del ácido 2-(1H-pirrol-2-il)benzoico típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(1H-pirrol-2-il)benzoico experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas o básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados de pirrol sustituidos, derivados de ácido benzoico reducidos y varios compuestos oxidados.
Aplicaciones Científicas De Investigación
El ácido 2-(1H-pirrol-2-il)benzoico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1H-pirrol-2-il)benzoico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas uniéndose a sus sitios activos y bloqueando su actividad . La estructura del compuesto le permite interactuar con varias moléculas biológicas, lo que lleva a diversos efectos farmacológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-hidroxi-5-(1H-pirrol-1-il)benzoico: Este compuesto tiene un grupo hidroxilo en lugar del grupo ácido carboxílico, lo que lleva a diferentes propiedades químicas y aplicaciones.
Ácido 4-(2,5-dioxo-2,5-dihidro-1H-pirrol-1-il)benzoico:
Unicidad
El ácido 2-(1H-pirrol-2-il)benzoico es único debido a su combinación específica de un anillo de pirrol y una parte de ácido benzoico. Esta estructura proporciona una plataforma versátil para modificaciones químicas y el desarrollo de nuevos compuestos con propiedades personalizadas.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H,(H,13,14) |
Clave InChI |
CBGKIYWUZLDCIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


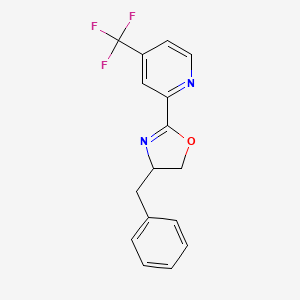
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
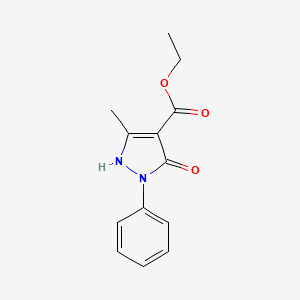
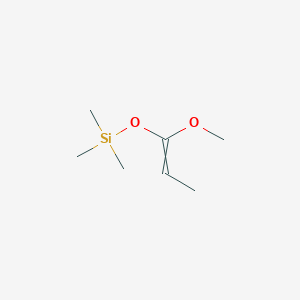

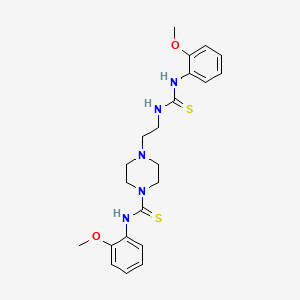

![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
